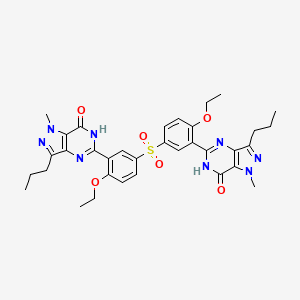

De(methypiperazinyl) Sildenafil Dimer Impurity

Descripción general

Descripción

De(methypiperazinyl) Sildenafil Dimer Impurity is a chemical compound with the molecular formula C34H38N8O6S and a molecular weight of 686.78 g/mol . It is an impurity related to sildenafil, a well-known pharmaceutical compound used to treat erectile dysfunction and pulmonary arterial hypertension. This impurity is often studied in the context of pharmaceutical research and quality control to ensure the purity and efficacy of sildenafil products.

Métodos De Preparación

The synthesis of De(methypiperazinyl) Sildenafil Dimer Impurity involves several steps, typically starting with the core structure of sildenafil. The synthetic route includes the introduction of the methypiperazinyl group and subsequent dimerization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Análisis De Reacciones Químicas

De(methypiperazinyl) Sildenafil Dimer Impurity can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Reference Standard in Analytical Chemistry

De(methypiperazinyl) Sildenafil Dimer Impurity serves as a reference standard in analytical chemistry. It is crucial for ensuring the purity and quality of sildenafil products. The compound is utilized in high-performance liquid chromatography (HPLC) to identify and quantify impurities in sildenafil formulations, thereby enhancing quality control measures in pharmaceutical manufacturing .

Chemical Reaction Studies

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Understanding these reactions is vital for developing new synthetic routes for sildenafil and related compounds. For instance, oxidation reactions may involve reagents like hydrogen peroxide, while reduction could be facilitated by sodium borohydride.

Biological Research Applications

Investigating Biological Interactions

Research into this compound includes studying its potential biological effects. Although the specific interactions with biological targets are not well-documented, it is hypothesized that it may interact similarly to sildenafil by inhibiting phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation.

Medical Research Applications

Safety and Efficacy Studies

The impurity’s role in understanding the safety and efficacy of sildenafil formulations is critical. By studying the effects of this dimer impurity, researchers can better comprehend how impurities influence the pharmacokinetics and pharmacodynamics of sildenafil. This knowledge can lead to improved formulation strategies that enhance therapeutic outcomes while minimizing adverse effects .

Industrial Applications

Quality Control in Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is used for quality control and regulatory compliance. Its presence as an impurity must be monitored to ensure that sildenafil products meet safety standards set by health authorities. The ability to accurately detect and quantify this impurity helps manufacturers maintain high-quality production processes .

Mecanismo De Acción

The mechanism of action of De(methypiperazinyl) Sildenafil Dimer Impurity is not well-documented, but it is likely to interact with similar molecular targets as sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation. The impurity may have similar effects, but further research is needed to confirm its specific mechanism .

Comparación Con Compuestos Similares

De(methypiperazinyl) Sildenafil Dimer Impurity can be compared with other sildenafil-related impurities, such as:

N-desmethylsildenafil: A metabolite of sildenafil with similar pharmacological properties.

Sildenafil N-oxide: An oxidative impurity formed during the degradation of sildenafil.

Sildenafil citrate: The active pharmaceutical ingredient in sildenafil products.

The uniqueness of this compound lies in its specific structural modifications and potential impact on the overall purity and efficacy of sildenafil formulations .

Actividad Biológica

De(methypiperazinyl) Sildenafil Dimer Impurity, a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered attention in pharmaceutical research due to its potential biological activities and implications in drug formulation. This article explores the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : CHNO

- Molecular Weight : 686.8 g/mol

- LogP : 3.9 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 10

- Rotatable Bonds : 12

This compound functions similarly to sildenafil by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). The inhibition leads to increased levels of cGMP, promoting vasodilation and enhancing blood flow, particularly in the corpus cavernosum of the penis and pulmonary vasculature .

In Vitro Studies

-

PDE5 Inhibition :

- The compound exhibits a significant inhibitory effect on PDE5, similar to its parent compound sildenafil. Research indicates that the dimer impurity retains a portion of sildenafil's potency, though specific IC50 values for PDE5 inhibition remain to be fully characterized.

-

Pharmacokinetics :

- Studies suggest that the pharmacokinetic profile of De(methypiperazinyl) Sildenafil Dimer may differ from sildenafil, potentially affecting its bioavailability and therapeutic efficacy. The exact metabolic pathways and half-life need further investigation.

- Toxicological Profile :

Case Studies

A recent study analyzed the impurity profile of sildenafil citrate formulations, revealing that this compound was present in trace amounts (<0.1%) but exhibited notable biological activity when isolated . The study emphasized the importance of monitoring such impurities due to their potential effects on drug efficacy and safety.

Comparative Analysis with Other Impurities

| Impurity Name | Molecular Weight | PDE5 Inhibition Activity | Toxicity Level |

|---|---|---|---|

| De(methypiperazinyl) Sildenafil Dimer | 686.8 g/mol | Moderate | Low |

| N-desmethylsildenafil | 583.7 g/mol | High | Moderate |

| Other Process-related Impurities | Varies | Low to Moderate | Varies |

Propiedades

IUPAC Name |

5-[2-ethoxy-5-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N8O6S/c1-7-11-23-27-29(41(5)39-23)33(43)37-31(35-27)21-17-19(13-15-25(21)47-9-3)49(45,46)20-14-16-26(48-10-4)22(18-20)32-36-28-24(12-8-2)40-42(6)30(28)34(44)38-32/h13-18H,7-12H2,1-6H3,(H,35,37,43)(H,36,38,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSAXUCQFZBWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC(=C(C=C4)OCC)C5=NC6=C(C(=O)N5)N(N=C6CCC)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747472 | |

| Record name | 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-48-2 | |

| Record name | 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.